N,N'-ditert-butylethane-1,2-diimine;nickel
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Overview
Description
N,N’-ditert-butylethane-1,2-diimine;nickel is a coordination compound that features a nickel center coordinated to a diimine ligand. This compound is of significant interest in the field of catalysis, particularly for its role in polymerization reactions. The diimine ligand, with its bulky tert-butyl groups, provides steric protection to the nickel center, enhancing the stability and activity of the catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-ditert-butylethane-1,2-diimine;nickel typically involves the reaction of N,N’-ditert-butylethane-1,2-diimine with a nickel precursor such as nickel(II) bromide. The reaction is often carried out in a solvent like dichloromethane under an inert atmosphere to prevent oxidation. The diimine ligand is prepared by the condensation of tert-butylamine with an appropriate diketone or diimine precursor.
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-ditert-butylethane-1,2-diimine;nickel can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-ditert-butylethane-1,2-diimine;nickel undergoes various types of reactions, including:
Oxidation: The nickel center can be oxidized to higher oxidation states, which can influence its catalytic activity.
Reduction: The compound can be reduced to form nickel(0) species, which are active in certain catalytic processes.
Substitution: Ligands coordinated to the nickel center can be substituted with other ligands, altering the compound’s reactivity and selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and organic peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by the use of coordinating solvents or by heating the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nickel(III) or nickel(IV) species, while reduction reactions typically produce nickel(0) complexes.
Scientific Research Applications
N,N’-ditert-butylethane-1,2-diimine;nickel has a wide range of applications in scientific research, including:
Catalysis: It is widely used as a catalyst in polymerization reactions, particularly for the production of polyethylene and other polyolefins.
Material Science: The compound is used in the synthesis of advanced materials with tailored properties.
Medicinal Chemistry: Research is ongoing into the potential use of nickel complexes in medicinal applications, including as anticancer agents.
Environmental Chemistry: The compound is studied for its potential use in environmental remediation processes, such as the degradation of pollutants.
Mechanism of Action
The mechanism by which N,N’-ditert-butylethane-1,2-diimine;nickel exerts its effects is primarily through its role as a catalyst. The diimine ligand stabilizes the nickel center, allowing it to undergo various redox and ligand exchange reactions. These reactions facilitate the activation and transformation of substrates, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific catalytic process being studied.
Comparison with Similar Compounds
Similar Compounds
- N,N’-diisopropylethane-1,2-diimine;nickel
- N,N’-dimethylethane-1,2-diimine;nickel
- N,N’-diethylamine-1,2-diimine;nickel
Uniqueness
N,N’-ditert-butylethane-1,2-diimine;nickel is unique due to the bulky tert-butyl groups on the diimine ligand. These groups provide steric protection to the nickel center, enhancing the stability and activity of the compound in catalytic processes. This makes it particularly effective in polymerization reactions, where high stability and activity are crucial.
Properties
IUPAC Name |
N,N'-ditert-butylethane-1,2-diimine;nickel |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H20N2.Ni/c2*1-9(2,3)11-7-8-12-10(4,5)6;/h2*7-8H,1-6H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFUUUKSGPPFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CC=NC(C)(C)C.CC(C)(C)N=CC=NC(C)(C)C.[Ni] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4Ni |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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